4alpha-Phorbol 12-myristate 13-acetate

Beschreibung

Eigenschaften

IUPAC Name |

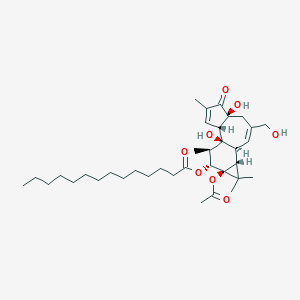

[(1S,2S,6S,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56O8/c1-7-8-9-10-11-12-13-14-15-16-17-18-29(39)43-32-24(3)35(42)27(30-33(5,6)36(30,32)44-25(4)38)20-26(22-37)21-34(41)28(35)19-23(2)31(34)40/h19-20,24,27-28,30,32,37,41-42H,7-18,21-22H2,1-6H3/t24-,27+,28-,30-,32-,34+,35-,36-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHEDXBVPIONUQT-LQLWEASQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63597-44-4 |

Source

|

| Record name | (1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)-9a-(Acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl tetradecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63597-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4alpha-Phorbol-12-myristate-13-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063597444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Inert Anchor: A Technical Guide to the Mechanism of Action of 4α-Phorbol 12-Myristate 13-Acetate

Introduction: A Tale of Two Stereoisomers

In the landscape of cell signaling research, phorbol esters are powerful tools for dissecting a wide array of cellular processes, from proliferation and differentiation to apoptosis. Among these, Phorbol 12-Myristate 13-Acetate (PMA), a potent tumor promoter, is renowned for its ability to robustly activate the Protein Kinase C (PKC) family of enzymes. However, the very potency of PMA necessitates a crucial experimental control to ensure that the observed cellular responses are indeed a consequence of PKC activation and not off-target effects. This is the pivotal role of its stereoisomer, 4α-Phorbol 12-Myristate 13-Acetate (4α-PMA).

This technical guide provides an in-depth exploration of the mechanism of action of 4α-PMA. While often simply labeled as an "inactive analog" of PMA, a deeper understanding of its molecular interactions—or lack thereof—is essential for the rigorous design and interpretation of experiments in cell biology and drug development. Here, we will dissect the structural basis for its inactivity as a PKC activator, its critical application as a negative control, and explore evidence suggesting it may not be entirely biologically inert.

The Central Paradigm: PMA-Mediated Activation of Protein Kinase C

To comprehend the mechanism of 4α-PMA, one must first master the action of its counterpart, PMA. PMA's biological effects are predominantly channeled through its high-affinity binding to the C1 domain of conventional (cPKC) and novel (nPKC) PKC isoforms. By mimicking the endogenous second messenger diacylglycerol (DAG), PMA induces a conformational change in PKC, leading to its translocation from the cytosol to the plasma membrane and subsequent activation.[1][2] This activation unleashes a cascade of downstream phosphorylation events that regulate numerous cellular functions.

A key downstream target of PKC activation is the Ras-Raf-MEK-ERK (MAPK) signaling pathway. Activation of PKC by PMA can lead to the phosphorylation and activation of Raf, which in turn phosphorylates and activates MEK. MEK then phosphorylates and activates the Extracellular signal-Regulated Kinase (ERK), a critical regulator of gene expression, cell proliferation, and differentiation.[3]

| Treatment (100 nM, 30 min) | Relative p-ERK/Total ERK Ratio |

| Vehicle Control | 1.0 (Baseline) |

| 4α-PMA | ~1.0 |

| PMA | >10.0 [4][5] |

Table 2: Expected quantitative results from an ERK activation Western blot experiment.

Conclusion: An Indispensable Tool for Rigorous Science

4α-Phorbol 12-Myristate 13-Acetate is more than just an inactive molecule; it is a fundamental tool for ensuring the scientific rigor of studies investigating PKC-mediated signaling pathways. Its inability to activate PKC, rooted in a specific stereochemical configuration, provides the ideal negative control to validate the on-target effects of PMA. While the possibility of subtle, independent biological activities of 4α-PMA should be acknowledged, its primary and invaluable role remains as a steadfast anchor of inactivity, allowing researchers to confidently navigate the complex signaling networks within the cell. The judicious use of 4α-PMA in parallel with PMA is a hallmark of well-designed, trustworthy, and authoritative research in the field.

References

-

Daigneault, M., Preston, J. A., Marriott, H. M., Whyte, M. K. B., & Dockrell, D. H. (2010). The Identification of Markers of Macrophage Differentiation in PMA-Stimulated THP-1 Cells and Monocyte-Derived Macrophages. PLOS ONE, 5(1), e8668. [Link]

-

Gökçe, S., Gökçe, C., & Güneş, H. S. (2023). Optimization of differentiation and transcriptomic profile of THP-1 cells into macrophage by PMA. Molecular Biology Reports, 50(8), 6967–6978. [Link]

-

Gómez-Maldonado, L., Tiana, M., O'Brien, M., & de la Cueva, P. (2024). Resting time after phorbol 12-myristate 13-acetate in THP-1 derived macrophages provides a non-biased model for the study of NLRP3 inflammasome. Frontiers in Immunology, 13, 1076131. [Link]

-

Kazanietz, M. G., Areces, L. B., & Blumberg, P. M. (1995). The C1 domain of protein kinase Cδ is a high affinity receptor for the phorbol esters. Journal of Biological Chemistry, 270(43), 25841–25846. [Link]

-

Kedei, N., Szabo, A., Ma, L., Gcs, D., & Blumberg, P. M. (2004). Structural determinants of phorbol ester binding activity of the C1a and C1b domains of protein kinase C theta. Journal of Biological Chemistry, 279(21), 22163–22172. [Link]

-

Kikkawa, U., Takai, Y., Tanaka, Y., Miyake, R., & Nishizuka, Y. (1983). Protein kinase C as a possible receptor protein of tumor-promoting phorbol esters. Journal of Biological Chemistry, 258(19), 11442–11445. [Link]

-

Lee, J., & Rhee, S. G. (1995). The maximal activation of protein kinase C by phorbol ester requires a catalytically active kinase domain. Journal of Biological Chemistry, 270(48), 28553–28556. [Link]

-

Li, L., & Weinstein, I. B. (2001). Activation of Protein Kinase C Triggers Its Ubiquitination and Degradation. Molecular and Cellular Biology, 21(23), 8135–8145. [Link]

-

Nagy, G., & Csermely, P. (2008). PMA induces GCMa phosphorylation and alters its stability via the PKC- and ERK-dependent pathway. Biochemical and Biophysical Research Communications, 375(4), 581–585. [Link]

-

RIKEN BRC Cell Bank. (n.d.). THP-1. [Link]

-

Science.gov. (n.d.). pma-treated thp-1 cells. [Link]

-

Singh, R., & Sharma, M. (2020). Phorbol 12-Myristate 13-Acetate Induced Toxicity Study and the Role of Tangeretin in Abrogating HIF-1α-NF-κB Crosstalk In Vitro and In Vivo. Molecules, 25(23), 5721. [Link]

-

Takada, K., Amino, N., Tetsumoto, T., & Miyai, K. (1988). Phorbol esters have a dual action through protein kinase C in regulation of proliferation of FRTL-5 cells. FEBS Letters, 234(1), 13–16. [Link]

-

Yang, Z., Chan, K. I., Kwok, H. F., & Tam, K. Y. (2019). Novel Therapeutic Anti-ADAM17 Antibody A9(B8) Enhances EGFR-TKI–Mediated Anticancer Activity in NSCLC. Cancers, 11(11), 1799. [Link]

-

Zhang, G., Kazanietz, M. G., Blumberg, P. M., & Hurley, J. H. (1995). Crystal structure of the Cys2 activator-binding domain of protein kinase C delta in complex with phorbol ester. Cell, 81(6), 917–924. [Link]

-

ResearchGate. (n.d.). Are CD14 and CD11b good markers to validate THP-1 cells differentiation into macrophages? [Link]

-

ResearchGate. (n.d.). Comparison of ERK-phosphorylation in human PBMCs and intracellular... [Link]

-

ResearchGate. (n.d.). Effects of PMA on ERK activation and paxillin phosphorylation in EL4... [Link]

-

ResearchGate. (n.d.). PMA stimulated ERK phosphorylation. [Link]

-

PubMed Central. (n.d.). Optimization of differentiation and transcriptomic profile of THP-1 cells into macrophage by PMA. [Link]

-

PubMed Central. (n.d.). The Identification of Markers of Macrophage Differentiation in PMA-Stimulated THP-1 Cells and Monocyte-Derived Macrophages. [Link]

-

PubMed Central. (n.d.). Resting time after phorbol 12-myristate 13-acetate in THP-1 derived macrophages provides a non-biased model for the study of NLRP3 inflammasome. [Link]

-

ResearchGate. (n.d.). Which are the best differentiation markers in Thp-1 and U937 cells? [Link]

-

ResearchGate. (n.d.). Effects of PMA on proliferation of EL4 cell clones. [Link]

-

ResearchGate. (n.d.). Molecular Basis for Failure of "Atypical" C1 Domain of Vav1 to Bind Diacylglycerol/Phorbol Ester. [Link]

-

PubMed. (1991). Activation of a keratinocyte phospholipase A2 by bradykinin and 4 beta-phorbol 12-myristate 13-acetate. Evidence for a receptor-GTP-binding protein versus a protein-kinase-C mediated mechanism. [Link]

-

PubMed. (2012). PMA induces GCMa phosphorylation and alters its stability via the PKC- and ERK-dependent pathway. [Link]

Sources

- 1. C1 domain - Wikipedia [en.wikipedia.org]

- 2. C1 Protein Domain | Cell Signaling Technology [cellsignal.com]

- 3. PMA induces GCMa phosphorylation and alters its stability via the PKC- and ERK-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Inactive Analogue: A Technical Guide to 4α-Phorbol 12-Myristate 13-Acetate in Cellular Signaling Research

This guide provides an in-depth technical overview of 4α-Phorbol 12-myristate 13-acetate (4α-PMA), a critical tool for researchers in cell biology, immunology, and drug development. We will delve into the molecular basis of its biological inactivity, its essential role as a negative control in experimental design, and provide detailed protocols for its application. This document is intended for professionals who require a rigorous understanding of the tools they employ to ensure the validity and reproducibility of their research findings.

The Principle of Specificity: Understanding Phorbol Esters and Protein Kinase C

Phorbol esters, such as the widely studied Phorbol 12-myristate 13-acetate (PMA, also known as TPA), are powerful tools for dissecting cellular signaling pathways. They are potent activators of a family of serine/threonine kinases known as Protein Kinase C (PKC)[1]. PMA mimics the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms, leading to their activation and translocation to the cell membrane[2]. This activation triggers a cascade of downstream signaling events, including the MAPK/ERK and NF-κB pathways, which regulate a vast array of cellular processes such as proliferation, differentiation, and inflammation[3][4].

The biological activity of phorbol esters is highly dependent on their three-dimensional structure. The stereochemistry of the phorbol backbone is critical for its interaction with the C1 domain of PKC. This is where the significance of 4α-Phorbol 12-myristate 13-acetate (4α-PMA) becomes paramount.

The Molecular Basis of Inactivity: A Stereochemical Imperative

4α-PMA is the 4-epimer of the biologically active PMA. The key difference lies in the orientation of the hydroxyl group at the 4th position of the phorbol ring. In the active β-isomers like PMA, this hydroxyl group is in the beta position. In contrast, in 4α-PMA, it is in the alpha position. This seemingly minor change has a profound impact on the molecule's ability to activate PKC.

The specific spatial arrangement of the functional groups in PMA allows it to fit snugly into the C1 domain of PKC, mimicking the binding of DAG. The altered stereochemistry of 4α-PMA, however, creates a conformational shift that prevents it from effectively binding to and activating PKC[2]. While both molecules share the same lipophilicity and other physicochemical properties, the incorrect orientation of the 4-hydroxyl group in 4α-PMA abrogates its biological activity[2].

Visualizing the Divergence in Signaling

To illustrate the critical role of PKC activation in mediating the effects of PMA, the following diagram outlines the canonical PMA-activated signaling pathway and highlights the point at which 4α-PMA fails to engage.

Caption: PMA vs. 4α-PMA Signaling Cascade.

Experimental Application: A Self-Validating System

The cornerstone of trustworthy research is the inclusion of appropriate controls. In the context of PMA stimulation, 4α-PMA serves as the ideal negative control. The following sections provide a detailed protocol for a common application: the differentiation of THP-1 monocytes into macrophage-like cells, and a framework for assessing downstream functional consequences such as cytokine production.

Differentiation of THP-1 Monocytes

The human monocytic leukemia cell line, THP-1, is widely used as a model to study monocyte and macrophage biology. PMA is a potent inducer of THP-1 differentiation into a macrophage-like phenotype, characterized by adherence, morphological changes, and the expression of specific cell surface markers[5][6].

Experimental Protocol: PMA-induced THP-1 Differentiation

-

Cell Culture: Maintain THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed THP-1 cells at a density of 5 x 10⁵ cells/mL in a T-75 flask or 6-well plate.

-

Stimulation:

-

PMA Treatment Group: Add PMA to the cell culture medium to a final concentration of 25-100 ng/mL.

-

4α-PMA Negative Control Group: Add 4α-PMA to the cell culture medium to the same final concentration as the PMA group.

-

Vehicle Control Group: Add an equivalent volume of the solvent used to dissolve the phorbol esters (typically DMSO) to the cell culture medium.

-

-

Incubation: Incubate the cells for 48-72 hours.

-

Assessment of Differentiation:

-

Morphology: Observe the cells under a microscope. Differentiated macrophages will become adherent and exhibit a more spread-out, amoeboid morphology. Undifferentiated THP-1 cells will remain in suspension.

-

Cell Surface Marker Expression: Harvest the cells and analyze the expression of macrophage-specific markers such as CD11b, CD14, and CD68 by flow cytometry.

-

Measurement of Cytokine Production

PMA is a potent inducer of pro-inflammatory cytokine production in various immune cells[7]. Utilizing 4α-PMA as a negative control is crucial to demonstrate that this induction is a PKC-mediated event.

Experimental Protocol: Cytokine Production Assay

-

Cell Preparation: Differentiate THP-1 cells into macrophage-like cells as described in section 4.1, including PMA, 4α-PMA, and vehicle control groups.

-

Wash and Rest: After the differentiation period, gently wash the adherent cells twice with pre-warmed PBS to remove any residual phorbol esters. Add fresh, serum-free medium and rest the cells for 24 hours.

-

Restimulation (Optional): For some experimental questions, a secondary stimulus such as Lipopolysaccharide (LPS) can be added to assess the functional capacity of the differentiated macrophages.

-

Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Cytokine Quantification: Measure the concentration of cytokines of interest (e.g., TNF-α, IL-1β, IL-6, IL-8) in the supernatants using a suitable immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.

Data Presentation: Quantifying the Biological Divergence

The following table summarizes the expected differential effects of PMA and 4α-PMA on key biological readouts. The values presented are representative and may vary depending on the specific experimental conditions.

| Parameter | PMA Treatment | 4α-PMA Treatment | Vehicle Control | Rationale for Difference |

| PKC Binding Affinity (Ki) | ~2.6 nM[8] | >10,000 nM (No significant binding) | No Binding | The 4α-stereoisomer of PMA does not fit into the C1 binding domain of PKC, preventing high-affinity interaction and subsequent activation.[2] |

| THP-1 Cell Adherence | >90% | <10% | <10% | PKC activation by PMA is required to induce the cytoskeletal rearrangements and expression of adhesion molecules necessary for macrophage differentiation and adherence.[5][6] |

| CD11b Expression (% positive cells) | >80% | <5% | <5% | Upregulation of macrophage differentiation markers like CD11b is a downstream consequence of PMA-induced PKC signaling. |

| TNF-α Production (pg/mL) | >1000 | <50 | <50 | The transcription of pro-inflammatory cytokines such as TNF-α is largely dependent on the activation of the NF-κB pathway, which is a downstream target of PKC.[7] |

Conclusion: The Imperative of a Validated Negative Control

In the pursuit of scientific rigor, the choice of appropriate controls is not merely a procedural formality but a fundamental pillar of experimental design. 4α-Phorbol 12-myristate 13-acetate, by virtue of its stereochemical inability to activate Protein Kinase C, stands as the quintessential negative control for its potent isomer, PMA. Its use allows researchers to dissect the intricate web of cellular signaling with precision, ensuring that the observed biological effects are unequivocally linked to the activation of specific pathways. By incorporating 4α-PMA into their experimental workflows, scientists and drug development professionals can build a foundation of trustworthy and reproducible data, accelerating the pace of discovery and innovation.

References

- Blumberg, P. M. (1980). In Vitro Studies on the Mode of Action of the Phorbol Esters, Potent Tumor Promoters: Part 1. CRC Critical Reviews in Toxicology, 8(2), 153-197.

- Castagna, M., Takai, Y., Kaibuchi, K., Sano, K., Kikkawa, U., & Nishizuka, Y. (1982). Direct activation of calcium-activated, phospholipid-dependent protein kinase by tumor-promoting phorbol esters. Journal of Biological Chemistry, 257(13), 7847-7851.

- Nishizuka, Y. (1984). The role of protein kinase C in cell surface signal transduction and tumour promotion.

- Rando, R. R., & Kishi, Y. (1992). Structural basis of protein kinase C activation by tumor promoters. Biochemistry, 31(8), 2211-2218.

- Daigneault, M., Preston, J. A., Marriott, H. M., Whyte, M. K., & Dockrell, D. H. (2010). The identification of markers of macrophage differentiation in PMA-stimulated THP-1 cells and monocyte-derived macrophages. PloS one, 5(1), e8668.

- Park, E. K., Jung, H. S., Yang, H. I., Yoo, M. C., Kim, C., & Kim, K. S. (2007). Optimized protocols for differentiation of THP-1 cells into macrophages. Journal of immunological methods, 328(1-2), 138-147.

- Grinstein, S., & Furuya, W. (1986). Phorbol ester-induced activation of the Na+/H+ antiport in human neutrophils is not a consequence of enhanced Na+-K+ pump activity.

- Schwende, H., Fitzke, E., Ambs, P., & Dieter, P. (1996). Differences in the state of differentiation of THP-1 cells induced by phorbol ester and 1, 25-dihydroxyvitamin D3. Journal of leukocyte biology, 59(4), 555-564.

- Mitchell, T. J., & Mal-Sarkar, T. (2010). The MAPK/ERK pathway and the role of p38 in cell cycle control.

- Wender, P. A., Cribbs, C. M., Koehler, K. F., Sharkey, N. A., Herald, C. L., Kamano, Y., ... & Blumberg, P. M. (1988). Modeling of the bryostatins to the phorbol ester pharmacophore on protein kinase C. Proceedings of the National Academy of Sciences, 85(19), 7197-7201.

- Brogdon, J. L., Lee, J., & Ashendel, C. L. (1994). The role of the C1B domain in the activation of protein kinase C-gamma. Journal of Biological Chemistry, 269(42), 26319-26325.

- Starr, T. K., & Jameson, S. C. (2009). Transcriptional profiling of developing and mature T cells. Immunological reviews, 230(1), 73-84.

-

Sino Biological. (n.d.). MAPK Erk Signaling Pathway. Retrieved from [Link]

-

Wikipedia. (n.d.). MAPK/ERK pathway. Retrieved from [Link]

Sources

- 1. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PKC pathway and ERK/MAPK pathway are required for induction of cyclin D1 and p21Waf1 during 12-o-tetradecanoylphorbol 13-acetate-induced differentiation of myeloleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 5. pma-treated thp-1 cells: Topics by Science.gov [science.gov]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. Optimal Method to Stimulate Cytokine Production and Its Use in Immunotoxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4α-Phorbol Esters: From Discovery to Modern Applications

Abstract

This technical guide provides a comprehensive overview of 4α-phorbol esters, from their historical discovery and chemical characterization to their pivotal role in contemporary biomedical research. Intended for researchers, scientists, and drug development professionals, this document delves into the unique properties of these stereoisomers, contrasting them with their biologically active 4β counterparts. We will explore their foundational use as negative controls in the study of Protein Kinase C (PKC) signaling and illuminate their more recently discovered, PKC-independent activities. This guide offers detailed experimental protocols, quantitative data, and expert insights to facilitate a deeper understanding and effective utilization of 4α-phorbol esters in a research setting.

Introduction: A Tale of Two Epimers

The story of 4α-phorbol esters is intrinsically linked to that of their more famous siblings, the 4β-phorbol esters. These tetracyclic diterpenoids, first isolated from the seeds of Croton tiglium, have been instrumental in unraveling the complexities of cellular signal transduction.[1] The most notable of these, phorbol 12-myristate 13-acetate (PMA), is a potent tumor promoter and a powerful tool for activating Protein Kinase C (PKC), a family of serine/threonine kinases crucial for a myriad of cellular processes.[2]

The profound biological effects of 4β-phorbol esters necessitated the identification of a structurally similar but biologically inactive control. This need was met by the discovery of 4α-phorbol esters, which differ from their active counterparts only in the stereochemistry at the C4 position of the phorbol backbone. This seemingly minor structural alteration has profound consequences for their biological activity, rendering them largely unable to activate PKC.[3] This unique property has established 4α-phorbol esters as indispensable negative controls in countless studies, allowing researchers to dissect PKC-dependent signaling pathways with precision.

However, the narrative of 4α-phorbol esters as merely "inactive" compounds has evolved. Recent research has unveiled specific, PKC-independent biological activities, most notably the agonism of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel by 4α-phorbol 12,13-didecanoate (4α-PDD).[4][5] This discovery has opened new avenues of investigation and highlights the importance of a nuanced understanding of these fascinating molecules.

This guide will provide a detailed exploration of the discovery, chemistry, and multifaceted biological roles of 4α-phorbol esters, equipping researchers with the knowledge to effectively employ these compounds in their experimental designs.

Discovery and Historical Context: The Work of Hecker and Schmidt

The pioneering work in the field of phorbol esters was largely conducted by Erich Hecker and his colleagues at the German Cancer Research Center. Their meticulous efforts in the mid-20th century led to the isolation and structural elucidation of the phorbol backbone from croton oil.[3] A significant challenge in their work was the separation of the complex mixture of phorbol esters present in the natural source.

To achieve this separation, they employed a technique known as countercurrent distribution , a liquid-liquid extraction method that separates compounds based on their differential partitioning between two immiscible liquid phases.[6] This laborious but effective method allowed for the purification of various phorbol esters, including the identification of the different stereoisomers. Through this meticulous work, the structural differences between the biologically active 4β-phorbol esters and their inactive 4α counterparts were established, laying the groundwork for their respective uses in research.

Chemical Properties and Synthesis

The defining feature of 4α-phorbol esters is the axial orientation of the hydroxyl group at the C4 position of the tigliane skeleton. This contrasts with the equatorial orientation of the C4-hydroxyl group in the 4β epimers. This stereochemical difference dramatically alters the three-dimensional shape of the molecule and its ability to interact with the C1 domain of PKC.

Stereoselective Synthesis

The total synthesis of phorbol is a formidable challenge in organic chemistry, first achieved by Wender and colleagues.[7][8] The complexity of the molecule, with its numerous stereocenters and strained ring system, makes its de novo synthesis a significant undertaking.

While the total synthesis of phorbol provides a route to various derivatives, the stereoselective synthesis of 4α-phorbol esters often relies on semi-synthetic approaches starting from naturally derived phorbol. The control of stereochemistry at the C4 position is a critical step. Synthetic strategies may involve:

-

Epimerization: Under certain reaction conditions, the C4 hydroxyl group of a 4β-phorbol derivative can be epimerized to the more thermodynamically stable 4α configuration.

-

Chromatographic Separation: As with the original isolation work of Hecker and Schmidt, modern chromatographic techniques, such as high-performance liquid chromatography (HPLC), are highly effective in separating 4α and 4β epimers.

For researchers requiring 4α-phorbol esters, commercial availability is the most practical option. However, for the synthesis of novel analogs, a thorough understanding of the stereochemical intricacies of the phorbol backbone is essential.[9]

The Crucial Role as a Negative Control in PKC Research

The primary and most widespread application of 4α-phorbol esters is as negative controls in experiments investigating the role of PKC.[10] 4β-Phorbol esters mimic the endogenous PKC activator, diacylglycerol (DAG), by binding to the C1 domain of conventional and novel PKC isozymes, leading to their activation.[2]

The stereochemistry of the C4 hydroxyl group in 4α-phorbol esters prevents this high-affinity binding to the C1 domain.[11] Consequently, 4α-phorbol esters do not activate PKC, and any cellular response observed in the presence of a 4β-phorbol ester but absent with the corresponding 4α-phorbol ester can be confidently attributed to PKC activation.

Differential Binding Affinity for PKC Isozymes

The inability of 4α-phorbol esters to activate PKC is a direct result of their dramatically reduced binding affinity for the C1 domain compared to their 4β counterparts. While specific Ki or Kd values for 4α-phorbol esters are often not reported due to their very weak binding, competition assays consistently demonstrate their inability to displace radiolabeled 4β-phorbol esters from PKC.

| Compound | PKC Isozyme | Approximate Kd / Ki (nM) | Reference |

| 4β-Phorbol 12,13-dibutyrate (PDBu) | PKCα | 1.6 - 18 | [1] |

| PKCβI | 1.6 - 18 | [1] | |

| PKCγ | 1.6 - 18 | [1] | |

| PKCδ | 1.6 - 18 | [1] | |

| PKCε | 1.6 - 18 | [1] | |

| 4α-Phorbol 12,13-didecanoate (4α-PDD) | Most PKC isozymes | > 10,000 | [10] |

| 4α-Phorbol | Most PKC isozymes | Inactive | [12] |

Table 1: Comparative binding affinities of 4β- and 4α-phorbol esters for PKC isozymes. Note that precise Ki values for 4α-phorbol esters are often difficult to determine due to their extremely low affinity and are generally reported as inactive at concentrations where 4β-phorbol esters are maximally effective.

Experimental Workflow: Validating PKC-Dependent Signaling

The following diagram illustrates a typical experimental workflow utilizing a 4α-phorbol ester as a negative control to validate a PKC-dependent cellular response.

Beyond PKC: The Discovery of Non-PKC Targets

For many years, 4α-phorbol esters were considered biologically inert. However, this paradigm shifted with the discovery that 4α-phorbol 12,13-didecanoate (4α-PDD) is a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[4][5]

4α-Phorbol 12,13-Didecanoate (4α-PDD) as a TRPV4 Agonist

TRPV4 is a non-selective cation channel involved in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing.[4] The activation of TRPV4 by 4α-PDD is independent of PKC and appears to involve direct binding to the channel or a closely associated protein.[7] This discovery has several important implications for researchers:

-

A New Tool for Studying TRPV4: 4α-PDD provides a valuable pharmacological tool for investigating the physiological and pathophysiological roles of TRPV4.

-

Reinterpretation of "Inactive Control" Data: Researchers using 4α-PDD as a negative control in PKC studies should be aware of its potential to activate TRPV4 and consider the possibility of off-target effects, particularly in cell types that express this channel.

-

Drug Development Opportunities: The identification of a small molecule agonist for TRPV4 opens up possibilities for the development of novel therapeutics targeting this channel.

The following diagram illustrates the differential signaling pathways of 4β- and 4α-phorbol esters.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments involving 4α-phorbol esters.

Protocol 1: Competitive Radioligand Binding Assay for PKC

This protocol describes a competitive binding assay to assess the ability of a test compound (e.g., a 4α-phorbol ester) to displace a radiolabeled 4β-phorbol ester (e.g., [³H]PDBu) from purified PKC.

Materials:

-

Purified, active PKC isozyme

-

[³H]Phorbol 12,13-dibutyrate ([³H]PDBu)

-

Unlabeled 4β-PDBu (for determining non-specific binding)

-

Test compound (e.g., 4α-phorbol ester)

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM CaCl₂, 1 mM DTT

-

Phosphatidylserine (PS) liposomes

-

Bovine Serum Albumin (BSA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of [³H]PDBu in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the unlabeled 4β-PDBu and the test compound.

-

Prepare PS liposomes by sonication.

-

-

Assay Setup:

-

In a microcentrifuge tube, combine the following in order:

-

Binding Buffer

-

BSA (to a final concentration of 0.1 mg/mL)

-

PS liposomes (to a final concentration of 50 µg/mL)

-

Purified PKC

-

[³H]PDBu (to a final concentration around its Kd)

-

Varying concentrations of the test compound or unlabeled 4β-PDBu.

-

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 15-30 minutes.

-

-

Filtration:

-

Rapidly filter the reaction mixture through a glass fiber filter pre-soaked in wash buffer (Binding Buffer with 0.1% BSA).

-

Wash the filter three times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filter in a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (counts in the presence of a high concentration of unlabeled 4β-PDBu) from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of the competitor.

-

Determine the IC₅₀ value for the test compound and, if applicable, calculate the Ki value.

-

Protocol 2: Cell-Based PKC Activation Assay (MAPK/ERK Phosphorylation)

This protocol describes a Western blot-based assay to measure the activation of a downstream target of PKC, the MAPK/ERK pathway, in response to phorbol ester treatment.

Materials:

-

Cell line of interest cultured in appropriate media

-

4β-Phorbol ester (e.g., PMA)

-

4α-Phorbol ester (e.g., 4α-PDD)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere and reach the desired confluency.

-

Serum-starve the cells for 4-24 hours, if necessary, to reduce basal signaling.

-

Treat the cells with the 4β-phorbol ester, 4α-phorbol ester, or vehicle control for the desired time (e.g., 15-30 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.

-

Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal.

-

Compare the levels of ERK phosphorylation between the different treatment groups.

-

Protocol 3: Calcium Imaging Assay for TRPV4 Activation

This protocol describes a fluorescence-based assay to measure changes in intracellular calcium concentration in response to 4α-PDD, indicating TRPV4 activation.

Materials:

-

Cells expressing TRPV4 (either endogenously or through transfection)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

4α-Phorbol 12,13-didecanoate (4α-PDD)

-

TRPV4 antagonist (e.g., GSK2193874) for control experiments

-

Imaging buffer (e.g., HBSS with calcium and magnesium)

-

Fluorescence microscope with an appropriate imaging system

Procedure:

-

Cell Preparation and Dye Loading:

-

Plate cells on glass-bottom dishes or coverslips.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

-

Wash the cells with imaging buffer to remove excess dye.

-

-

Baseline Measurement:

-

Mount the dish on the microscope stage and acquire baseline fluorescence images for a few minutes to establish a stable baseline.

-

-

Compound Addition:

-

Add 4α-PDD to the imaging buffer to the desired final concentration.

-

For control experiments, pre-incubate the cells with a TRPV4 antagonist before adding 4α-PDD.

-

-

Image Acquisition:

-

Continuously acquire fluorescence images for several minutes after the addition of 4α-PDD to capture the calcium transient.

-

-

Data Analysis:

-

Select regions of interest (ROIs) corresponding to individual cells.

-

Measure the change in fluorescence intensity over time for each ROI.

-

For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two excitation wavelengths.

-

Plot the change in fluorescence or the fluorescence ratio as a function of time.

-

Quantify the peak response and the area under the curve to compare the effects of different treatments.

-

Conclusion and Future Perspectives

4α-Phorbol esters have evolved from being considered merely inactive byproducts to indispensable tools in cell biology and pharmacology. Their primary role as negative controls in PKC research remains as critical as ever, providing a rigorous means to validate PKC-dependent signaling pathways. The discovery of their PKC-independent activity, exemplified by the agonism of TRPV4 by 4α-PDD, has added a new layer of complexity and opportunity to their use.

For researchers, a thorough understanding of the specific properties of the 4α-phorbol ester being used is paramount. It is no longer sufficient to assume their biological inertness. Instead, a careful consideration of the experimental context, including the expression of potential non-PKC targets like TRPV4, is essential for accurate data interpretation.

The future of 4α-phorbol ester research may lie in the exploration of other potential non-PKC targets and the development of novel analogs with unique pharmacological profiles. As our understanding of cellular signaling continues to grow, these fascinating molecules will undoubtedly remain at the forefront of discovery, helping to unravel the intricate web of communication that governs cellular life.

References

- Hecker, E. (1978). Structure-activity relationships in diterpene esters irritant and cocarcinogenic to mouse skin. In T. J. Slaga, A. Sivak, & R. K. Boutwell (Eds.), Carcinogenesis, Vol. 2: Mechanisms of Tumor Promotion and Cocarcinogenesis (pp. 11-48). Raven Press.

-

Wender, P. A., et al. (2016). Nineteen-step Total Synthesis of (+)-phorbol. Nature, 532(7598), 245–248. [Link]

-

Slater, S. J., et al. (1994). Evidence for discrete diacylglycerol and phorbol ester activator sites on protein kinase C. Differences in effects of 1-alkanol inhibition, activation by phosphatidylethanolamine and calcium chelation. Journal of Biological Chemistry, 269(25), 17167–17171. [Link]

-

Goel, G., et al. (2007). Phorbol esters: structure, biological activity, and toxicity in animals. Journal of environmental biology, 28(2 Suppl), 457–464. [Link]

-

Kazanietz, M. G. (2002). Novel "nonkinase" phorbol ester receptors: the C1 domain connection. Molecular pharmacology, 61(4), 759–767. [Link]

-

Newton, A. C. (2018). Protein kinase C: perfectly balanced. Critical reviews in biochemistry and molecular biology, 53(2), 207–226. [Link]

-

Kawamura, S., et al. (2016). Nineteen-Step Total Synthesis of (+)-Phorbol. Nature, 532(7598), 245-248. [Link]

-

Wrighton, S. A., & Zile, M. H. (1982). Tumor-promoting phorbol esters stimulate C3b and C3b' receptor-mediated phagocytosis in cultured human monocytes. The Journal of experimental medicine, 155(3), 739–750. [Link]

-

Nilius, B., & Voets, T. (2005). TRPV4: a multifunctional nonselective cation channel with complex regulation. TRP ion channel function in sensory transduction and cellular signaling cascades, 129. [Link]

-

Kazanietz, M. G., et al. (1995). Characterization of phorbol ester binding to protein kinase C isotypes. Biochemical Journal, 312(Pt 2), 529–535. [Link]

-

Slater, S. J., et al. (1998). Inhibition of membrane lipid-independent protein kinase Calpha activity by phorbol esters, diacylglycerols, and bryostatin-1. The Journal of biological chemistry, 273(36), 23160–23164. [Link]

-

Wang, L., et al. (2020). Synthesis and anti-leukemia activity of phorbol 13,20-diesters and phorbol 12,13,20-triesters. Journal of Chemical Research, 44(1-2), 3-8. [Link]

-

Loughborough University. (2018). Approaches towards the synthesis of the natural product phorbol. [Link]

-

Gschwendt, M., et al. (1996). Expression and phorbol ester-induced down-regulation of protein kinase C isozymes in osteoblasts. Journal of bone and mineral research, 11(12), 1835–1844. [Link]

-

Smith, S., & Smith, L. (2001). Phorbol esters and neurotransmitter release: more than just protein kinase C? Journal of neurochemistry, 78(5), 941–951. [Link]

-

Blumberg, P. M. (1988). Protein kinase C as the receptor for the phorbol ester tumor promoters: sixth Rhoads memorial award lecture. Cancer research, 48(1), 1–8. [Link]

-

Bogi, K., et al. (1999). Differential regulation of protein kinase C isozymes by phorbol esters and related compounds. The Journal of biological chemistry, 274(22), 15587–15592. [Link]

-

PubChem. (n.d.). 4alpha-Phorbol 12,13-didecanoate. National Center for Biotechnology Information. [Link]

-

An, W., & Hille, B. (2013). Structural determinants of phorbol ester binding activity of the C1a and C1b domains of protein kinase C theta. The Journal of general physiology, 141(3), 347–361. [Link]

-

Baraban, J. M., et al. (1985). Phorbol ester effects on neurotransmission: interaction with neurotransmitters and calcium in smooth muscle. Proceedings of the National Academy of Sciences of the United States of America, 82(9), 2925–2929. [Link]

-

Takuwa, Y., et al. (1999). Conventional-type protein kinase C contributes to phorbol ester-induced inhibition of rat myometrial tension. British journal of pharmacology, 127(7), 1651–1660. [Link]

-

Kotsonis, P., & Majewski, H. (2001). Differential abilities of phorbol esters in inducing protein kinase C (PKC) down-regulation in noradrenergic neurones. British journal of pharmacology, 132(2), 554–560. [Link]

-

Salathe, M., et al. (2003). 4alpha-Phorbol negates the inhibitory effects of phorbol-12-myristate-13-acetate on human cilia and alters the phosphorylation of PKC. American journal of respiratory cell and molecular biology, 29(3), 356–363. [Link]

-

Kazanietz, M. G. (2005). Targeting protein kinase C and "non-kinase" phorbol ester receptors: emerging concepts and therapeutic implications. Biochimica et biophysica acta, 1754(1-2), 296–304. [Link]

-

Gschwendt, M., et al. (1994). Activation of the PKC-isotypes alpha, beta 1, gamma, delta and epsilon by phorbol esters of different biological activities. Carcinogenesis, 15(11), 2445–2449. [Link]

Sources

- 1. Characterization of phorbol ester binding to protein kinase C isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. newtonlab.ucsd.edu [newtonlab.ucsd.edu]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. 4alpha-Phorbol 12,13-didecanoate | C40H64O8 | CID 452544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Quantification of countercurrent distribution: from molecular partition to animal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nineteen-Step Total Synthesis of (+)-Phorbol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nineteen-step total synthesis of (+)-phorbol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Expression and phorbol ester-induced down-regulation of protein kinase C isozymes in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evidence for discrete diacylglycerol and phorbol ester activator sites on protein kinase C. Differences in effects of 1-alkanol inhibition, activation by phosphatidylethanolamine and calcium chelation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4alpha-Phorbol negates the inhibitory effects of phorbol-12-myristate-13-acetate on human cilia and alters the phosphorylation of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Optimal Concentration of 4α-PMA for Cell Treatment: An Application Note and Protocol

Introduction: The Critical Role of a Negative Control in Signal Transduction Research

Phorbol 12-myristate 13-acetate (PMA), a potent tumor promoter, is a widely utilized tool in cell biology to activate the Protein Kinase C (PKC) family of serine/threonine kinases.[1][2] PKC activation triggers a cascade of downstream signaling events that regulate a vast array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[3][4][5] However, the pleiotropic effects of PMA necessitate the use of a stringent negative control to ensure that the observed cellular responses are specifically mediated by PKC activation and not due to off-target or non-specific effects of the phorbol ester backbone.

This is where 4α-Phorbol 12-myristate 13-acetate (4α-PMA) serves an indispensable role. 4α-PMA is a structural analog of PMA that is unable to activate Protein Kinase C.[6] This inactivity is attributed to the different stereochemistry at the C4 position of the phorbol ring, which prevents it from binding to the C1 domain of PKC. Consequently, 4α-PMA is the ideal negative control for experiments involving PMA, allowing researchers to dissect the specific contributions of PKC activation to their observed phenomena.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining and utilizing the optimal concentration of 4α-PMA for cell treatment. It offers detailed protocols, insights into experimental design, and data interpretation guidelines to ensure the scientific rigor of studies employing PMA.

Determining the Optimal Concentration of 4α-PMA: A Self-Validating Approach

The fundamental principle for determining the optimal concentration of 4α-PMA is to use it at the exact same molar concentration as the active PMA compound being used in the experiment. This ensures that any differences in cellular response can be directly attributed to the PKC-activating properties of PMA, rather than variations in compound concentration.

The effective concentration of PMA can vary significantly depending on the cell type and the biological response being investigated, typically ranging from 5 to 100 ng/mL.[7] Therefore, the optimal concentration of 4α-PMA will mirror this range.

Key Considerations for Concentration Selection:

-

Cell Line Specificity: Different cell lines exhibit varying sensitivities to PMA. A concentration that elicits a strong response in one cell line may be suboptimal or even toxic in another. It is crucial to perform a dose-response curve for PMA in the specific cell line of interest to identify the optimal working concentration.

-

Biological Endpoint: The concentration of PMA required to induce different cellular responses can vary. For example, the concentration needed to induce differentiation in monocytic cell lines like THP-1 may differ from that required to stimulate cytokine release.[1][2][8][9]

-

Incubation Time: The duration of treatment will also influence the effective concentration. Short-term exposures may require higher concentrations to elicit a response, while long-term treatments may necessitate lower, less toxic concentrations.

Experimental Workflow for Determining Optimal PMA Concentration

To establish the optimal working concentration of PMA, and by extension 4α-PMA, a concentration-response experiment is recommended. This experiment will identify the concentration of PMA that elicits a robust and reproducible biological response without inducing significant cytotoxicity.

Protocols for 4α-PMA Preparation and Cell Treatment

Materials

-

4α-Phorbol 12-myristate 13-acetate (4α-PMA) powder

-

Phorbol 12-myristate 13-acetate (PMA) powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Complete cell culture medium appropriate for the cell line

-

Sterile, nuclease-free microcentrifuge tubes

-

Cell culture plates/flasks

Preparation of Stock Solutions

CAUTION: PMA is a potent tumor promoter and should be handled with appropriate safety precautions, including wearing gloves and working in a well-ventilated area.

-

Reconstitution of 4α-PMA and PMA:

-

Due to their hydrophobic nature, both 4α-PMA and PMA are practically insoluble in water.[10] The recommended solvent is high-quality, anhydrous DMSO.

-

To prepare a 1 mg/mL stock solution, dissolve 1 mg of 4α-PMA or PMA powder in 1 mL of DMSO.

-

Gently vortex or pipette up and down to ensure the compound is fully dissolved.

-

-

Aliquoting and Storage:

-

Aliquot the stock solutions into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compounds.

-

Store the aliquots at -20°C, protected from light. Under these conditions, the stock solutions are stable for at least 6 months.[10]

-

Cell Treatment Protocol

This protocol provides a general guideline. The specific cell seeding density, incubation times, and final concentrations of PMA and 4α-PMA should be optimized for each experimental system.

-

Cell Seeding:

-

Seed cells in the appropriate cell culture vessel (e.g., 96-well, 24-well, or 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Allow the cells to adhere and recover for 24 hours before treatment.

-

-

Preparation of Working Solutions:

-

On the day of the experiment, thaw the required aliquots of PMA and 4α-PMA stock solutions.

-

Prepare serial dilutions of the stock solutions in complete cell culture medium to achieve the desired final concentrations.

-

Crucially, the final concentration of DMSO in the cell culture medium should be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity. [11]

-

-

Cell Treatment:

-

Carefully remove the old medium from the cells.

-

Add the medium containing the desired concentrations of PMA, 4α-PMA, or a vehicle control (medium with the same final concentration of DMSO as the treated wells).

-

The experimental groups should include:

-

Untreated cells (optional, for baseline)

-

Vehicle control (DMSO)

-

PMA at the optimal concentration

-

4α-PMA at the same molar concentration as PMA

-

-

-

Incubation:

-

Incubate the cells for the desired period (e.g., 4, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

-

Downstream Analysis:

-

Following incubation, the cells can be harvested for various downstream analyses, such as:

-

Western blotting for protein expression or phosphorylation (e.g., p-ERK, p-PKC substrates).[3][12]

-

Quantitative real-time PCR (qRT-PCR) for gene expression analysis.

-

ELISA for cytokine secretion.

-

Flow cytometry for cell surface marker expression or cell cycle analysis.

-

Cell viability assays (e.g., MTT, MTS).

-

-

Data Interpretation: Validating the Specificity of PMA-Induced Effects

The inclusion of 4α-PMA as a negative control is pivotal for robust data interpretation. The expected outcome is that cells treated with PMA will exhibit a specific biological response, while cells treated with 4α-PMA or the vehicle control will not show a similar effect.

Table 1: Expected Outcomes for PMA and 4α-PMA Treatment

| Treatment Group | Expected Effect on PKC Activation | Expected Biological Response | Rationale |

| PMA | Activation | Present | PMA binds to and activates PKC, initiating downstream signaling. |

| 4α-PMA | No Activation | Absent or at baseline levels | 4α-PMA does not bind to or activate PKC, thus serving as a true negative control. |

| Vehicle (DMSO) | No Activation | Absent or at baseline levels | Controls for any potential effects of the solvent on the cells. |

Any significant biological effect observed in the 4α-PMA-treated group would suggest a PKC-independent mechanism or a non-specific effect of the phorbol ester structure, warranting further investigation.

Visualizing the Mechanism of Action: The PKC Signaling Pathway

The following diagram illustrates the differential effects of PMA and 4α-PMA on the PKC signaling pathway.

Conclusion

The judicious use of 4α-PMA as a negative control is fundamental to the integrity of any experiment employing PMA to study PKC-dependent signaling. By using 4α-PMA at an equivalent concentration to PMA, researchers can confidently attribute their observed cellular responses to the specific activation of Protein Kinase C. The protocols and guidelines presented in this application note provide a robust framework for the effective implementation of 4α-PMA in cell-based assays, thereby enhancing the reliability and reproducibility of scientific findings in the field of signal transduction.

References

- Chanput, W., Mes, J. J., & Wichers, H. J. (2014). THP-1 cell line: An in vitro cell model for immune modulation approach. International Immunopharmacology, 23(1), 37-45.

- Deng, L., et al. (2019). PMA exerts anti-leukemia effect in Ph+ ALL through activating PKC δ and its down-stream molecules.

- Daigneault, M., Preston, J. A., Marriott, H. M., Whyte, M. K., & Dockrell, D. H. (2010). The identification of markers of macrophage differentiation in PMA-stimulated THP-1 cells and monocyte-derived macrophages. PloS one, 5(1), e8668.

- dos Santos, G. G., et al. (2020). Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes. Journal of immunological methods, 478, 112721.

-

ResearchGate. (2020). What are the differences between PMA and 4α-PMA? Retrieved from [Link]

-

Science.gov. (n.d.). pma-treated thp-1 cells: Topics by Science.gov. Retrieved from [Link]

- Liu, M., Clarke, C. J., Salama, M. F., Choi, Y. J., Obeid, L. M., & Hannun, Y. A. (2017).

-

Protocols.io. (2024). Cell culture of THP-1 monocytes and differentiation into macrophages with PMA. Retrieved from [Link]

-

PubMed. (2009). Activation of protein kinase C by phorbol 12-myristate 13-acetate suppresses the growth of lung cancer cells through KLF6 induction. Retrieved from [Link]

-

ResearchGate. (2020). What's best practice to treat THP1 cells with PMA and lps? Retrieved from [Link]

-

ResearchGate. (n.d.). The activation of PI 3-K and PKC zeta in PMA-induced differentiation of HL-60 cells. Retrieved from [Link]

-

Wikipedia. (n.d.). Dose–response relationship. Retrieved from [Link]

- Zhang, X., et al. (2023). Optimization of differentiation and transcriptomic profile of THP-1 cells into macrophage by PMA. BMC molecular and cell biology, 24(1), 16.

-

Reddit. (2023). PMA Preparation for THP-1 Differentiation. Retrieved from [Link]

-

PubMed. (2005). Protein kinase C and downstream signaling pathways in a three-dimensional model of phorbol ester-induced angiogenesis. Retrieved from [Link]

Sources

- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 2. Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PMA exerts anti-leukemia effect in Ph+ ALL through activating PKC δ and its down-stream molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of protein kinase C by phorbol 12-myristate 13-acetate suppresses the growth of lung cancer cells through KLF6 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]

- 9. pma-treated thp-1 cells: Topics by Science.gov [science.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. cdn.stemcell.com [cdn.stemcell.com]

- 12. Protein kinase C and downstream signaling pathways in a three-dimensional model of phorbol ester-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Preparation and Handling of 4α-Phorbol 12-Myristate 13-Acetate (4α-PMA) Stock Solutions

Introduction: The Critical Role of a Negative Control in Signal Transduction Research

4α-Phorbol 12-myristate 13-acetate (4α-PMA) is a structural analog of the potent tumor promoter and Protein Kinase C (PKC) activator, Phorbol 12-myristate 13-acetate (PMA).[1] Unlike its β-epimer, 4α-PMA does not activate PKC and is therefore an indispensable tool in signal transduction research, serving as a negative control to delineate PKC-dependent cellular events from non-specific effects.[1] The use of 4α-PMA alongside PMA allows researchers to confidently attribute observed biological responses to the activation of the PKC signaling pathway.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, storage, and appropriate use of 4α-PMA stock solutions, ensuring experimental reproducibility and data integrity.

Chemical and Physical Properties of 4α-PMA

A thorough understanding of the physicochemical properties of 4α-PMA is fundamental to its effective use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₃₆H₅₆O₈ | [1] |

| Molecular Weight | 616.8 g/mol | [1] |

| CAS Number | 63597-44-4 | [1] |

| Appearance | Solid | [1] |

| Purity | ≥98% | [1] |

| Solubility | Soluble in DMSO and Ethanol | [1] |

| Storage Temperature | -20°C | [1][2] |

| Stability | ≥ 4 years at -20°C | [1] |

The Significance of 4α-PMA as a Negative Control in PKC Signaling

PMA is a potent activator of several PKC isoforms, which are key regulators of a myriad of cellular processes including proliferation, differentiation, and apoptosis.[3][4][5] PMA mimics the action of endogenous diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms, leading to their activation and translocation to the cell membrane.[3][6] This activation triggers a cascade of downstream signaling events.

4α-PMA, due to its stereochemical configuration, is unable to bind to the C1 domain of PKC and therefore does not induce its activation.[1] This property makes it an ideal negative control. By treating a parallel set of cells with 4α-PMA at the same concentration as PMA, any observed cellular response in the PMA-treated group that is absent in the 4α-PMA-treated group can be confidently attributed to PKC activation.

Caption: Role of PMA and 4α-PMA in PKC activation.

Protocol for Preparing 4α-PMA Stock Solutions

This protocol provides a step-by-step methodology for the preparation of a 10 mM stock solution of 4α-PMA in DMSO. The principles can be adapted for other desired concentrations and solvents like ethanol.

Materials and Equipment:

-

4α-Phorbol 12-myristate 13-acetate (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes or cryovials

-

Calibrated precision balance

-

Vortex mixer

-

Pipettors and sterile, filtered pipette tips

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions:

While 4α-PMA is not as biologically active as PMA, it is still a chemical compound and should be handled with care.[7][8][9][10][11] Always work in a well-ventilated area, preferably a chemical fume hood, and wear appropriate PPE.[8][9][11] Avoid inhalation of the powder and contact with skin and eyes.[7][8]

Step-by-Step Protocol:

-

Equilibration: Allow the vial of 4α-PMA to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of 4α-PMA solid. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.168 mg of 4α-PMA (Molecular Weight = 616.8 g/mol ).

-

Solubilization:

-

Transfer the weighed 4α-PMA to a sterile amber microcentrifuge tube or cryovial.

-

Add the calculated volume of anhydrous DMSO. For 6.168 mg of 4α-PMA to make a 10 mM solution, add 1 mL of DMSO.

-

Vortex the solution thoroughly until the 4α-PMA is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

-

Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes or cryovials.[2]

-

Storage: Store the aliquots at -20°C, protected from light.[1][2] When stored properly, the stock solution is stable for at least 6 months in DMSO.[12]

Caption: Workflow for preparing 4α-PMA stock solution.

Application in Cell Culture

When using 4α-PMA in cell culture experiments, the stock solution should be diluted in culture medium to the final desired concentration immediately before use.[2] It is critical to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells, typically below 0.1%.[2][13]

Example Dilution: To prepare a 100 nM working solution from a 10 mM stock, a 1:100,000 dilution is required. This can be achieved through serial dilutions. For instance, first dilute the 10 mM stock 1:100 in culture medium to obtain a 100 µM intermediate solution. Then, dilute this intermediate solution 1:1000 in the final volume of culture medium to achieve the 100 nM working concentration.

Conclusion

The meticulous preparation and handling of 4α-PMA stock solutions are paramount for the integrity of signal transduction studies. By serving as a robust negative control, 4α-PMA enables researchers to dissect the specific contributions of PKC activation to cellular physiology and pathophysiology. Adherence to the protocols and safety guidelines outlined in this document will ensure the generation of reliable and reproducible experimental data.

References

-

National Center for Biotechnology Information. (n.d.). Phorbol 12-myristate 13-acetate. PubChem. [Link]

-

ResearchGate. (2018, June 3). How to properly prepare PMA (Phorbol 12-myristate 13-acetate)?. [Link]

-

PubMed. (n.d.). Signal transduction of phorbol 12-myristate 13-acetate (PMA)-induced growth inhibition of human monocytic leukemia THP-1 cells is reactive oxygen dependent. [Link]

-

Carl ROTH. (2024, March 2). Safety Data Sheet: Phorbol 12-myristate-13-acetate. [Link]

-

PubMed. (n.d.). Action of phorbol esters in cell culture: mimicry of transformation, altered differentiation, and effects on cell membranes. [Link]

-

MDPI. (n.d.). Phorbol 12-Myristate 13-Acetate Induced Toxicity Study and the Role of Tangeretin in Abrogating HIF-1α-NF-κB Crosstalk In Vitro and In Vivo. [Link]

-

National Center for Biotechnology Information. (n.d.). Protein kinase C in the immune system: from signalling to chromatin regulation. [Link]

-

NAMSA. (2025, May 21). Guide to Premarket Approval (PMA) vs. De Novo: Understanding the Differences and Strategy. [Link]

-

National Center for Biotechnology Information. (n.d.). PHORBOL 12-MYRISTATE 13-ACETATE INDUCES EPIDERMAL GROWTH FACTOR RECEPTOR TRANSACTIVATION VIA PROTEIN KINASE C δ/C-SRC PATHWAYS IN GLIOBLASTOMA CELLS. [Link]

-

Wikipedia. (n.d.). Protein kinase C. [Link]

-

Greenlight Guru. (2024, May 30). FDA's PMA Supplements and Amendments: When and How to Use Each. [Link]

-

LabMal. (n.d.). Phorbol 12-myristate 13-acetate, ≥99% (TLC, Sigma-Aldrich). [Link]

-

Frontiers. (n.d.). Protein kinase C signaling and cell cycle regulation. [Link]

-

Boster Biological Technology. (n.d.). Protein Kinase C Signaling Pathway. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.stemcell.com [cdn.stemcell.com]

- 3. stemcell.com [stemcell.com]

- 4. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein kinase C - Wikipedia [en.wikipedia.org]

- 6. Phorbol 12-myristate 13-acetate | Protein Kinase C | Tocris Bioscience [tocris.com]

- 7. carlroth.com [carlroth.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

Application of 4α-Phorbol 12-Myristate 13-Acetate (4α-PMA) in Apoptosis Research: A Detailed Guide for Scientists

This guide provides a comprehensive overview of the application of 4α-Phorbol 12-Myristate 13-Acetate (4α-PMA) in apoptosis research. It is designed for researchers, scientists, and drug development professionals who require a robust negative control for studies involving its active isomer, Phorbol 12-Myristate 13-Acetate (PMA). This document delves into the mechanistic underpinnings of 4α-PMA's utility, provides detailed experimental protocols, and offers insights into data interpretation.

Introduction: The Critical Need for a Valid Negative Control in PKC Signaling and Apoptosis Studies

Phorbol 12-myristate 13-acetate (PMA) is a potent activator of Protein Kinase C (PKC), a family of serine/threonine kinases that are central to a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[1][2][3] The pleiotropic effects of PMA, which can range from promoting cell survival to inducing apoptosis depending on the cellular context, make it a valuable tool for dissecting signaling pathways.[1][4] However, the very potency of PMA necessitates the use of a meticulously chosen negative control to ensure that the observed cellular responses are specifically due to PKC activation and not off-target or solvent effects.

This is where 4α-Phorbol 12-Myristate 13-Acetate (4α-PMA) becomes an indispensable reagent. 4α-PMA is a stereoisomer of PMA that is biologically inactive with respect to PKC activation.[5] This inactivity stems from its altered stereochemistry at the C4 position, which prevents it from binding to the C1 domain of conventional and novel PKC isoforms.[5] Consequently, 4α-PMA does not trigger the downstream signaling cascades initiated by PMA, making it the ideal negative control for attributing experimental outcomes directly to PKC-mediated pathways.

Mechanistic Insight: The Stereospecificity of PKC Activation

The activation of conventional and novel PKC isoforms is a tightly regulated process. In a resting cell, PKC is in an inactive conformation. Upon cellular stimulation, the production of the second messenger diacylglycerol (DAG) recruits PKC to the plasma membrane. PMA, as a structural analog of DAG, potently mimics this action, binding to the C1 domain of PKC and inducing a conformational change that leads to its activation.[4]

The critical difference between PMA and 4α-PMA lies in their ability to interact with this C1 domain. The specific spatial arrangement of the functional groups in PMA allows for high-affinity binding, leading to robust PKC activation. In contrast, the alpha configuration of the hydroperoxyl group at the C4 position in 4α-PMA sterically hinders its ability to fit into the binding pocket of the C1 domain. This lack of binding affinity renders 4α-PMA incapable of activating PKC and its downstream effectors.

Signaling Pathway: PMA vs. 4α-PMA in PKC Activation

Caption: PMA vs. 4α-PMA in PKC signaling.

Application in Apoptosis Research: Experimental Design and Protocols

The primary application of 4α-PMA in apoptosis research is to serve as a negative control in experiments where PMA is used to induce or modulate apoptosis. A typical experimental setup will include at least three groups:

-

Vehicle Control: Cells treated with the same solvent used to dissolve PMA and 4α-PMA (e.g., DMSO). This group establishes the baseline level of apoptosis.

-

PMA-Treated: Cells treated with the desired concentration of PMA to induce apoptosis.

-

4α-PMA-Treated: Cells treated with the same concentration of 4α-PMA as the PMA-treated group. This group controls for any non-specific effects of the phorbol ester backbone or the experimental manipulation itself.

Protocol 1: Preparation of 4α-PMA and PMA Stock Solutions

Materials:

-

4α-Phorbol 12-myristate 13-acetate (4α-PMA)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes

Procedure:

-

Precaution: PMA is a potent tumor promoter. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood.

-

Allow the vials of 4α-PMA and PMA to equilibrate to room temperature before opening to prevent condensation.

-

Prepare a 1 mM stock solution of each compound by dissolving the appropriate amount in anhydrous DMSO. For example, for a 1 mg vial of PMA (MW: 616.83 g/mol ), add 1.62 mL of DMSO to achieve a 1 mM concentration.

-

Vortex gently until the compound is completely dissolved. The solution should be clear.

-

Aliquot the stock solutions into smaller, working volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.

-

Store the stock solutions at -20°C. Under these conditions, the stock solutions are stable for several months.

Protocol 2: Induction of Apoptosis in Cultured Cells

Materials:

-

Cell line of interest (e.g., HL-60, Jurkat, or other cancer cell lines known to be responsive to PMA)

-

Complete cell culture medium

-

6-well or 12-well cell culture plates

-

PMA stock solution (1 mM)

-

4α-PMA stock solution (1 mM)

-

Vehicle (DMSO)

Procedure:

-

Cell Seeding: Seed the cells in culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. The optimal seeding density should be determined empirically for each cell line.

-

Cell Culture: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency (typically 60-80%).

-

Treatment Preparation: On the day of the experiment, prepare fresh dilutions of PMA and 4α-PMA in complete cell culture medium. A common working concentration for PMA to induce apoptosis is in the range of 10-100 nM. The concentration of 4α-PMA should be identical to the concentration of PMA used.

-

Treatment:

-

Vehicle Control: Add the same volume of DMSO-containing medium as the treatment groups.

-

PMA-Treated: Add the PMA-containing medium to the designated wells.

-

4α-PMA-Treated: Add the 4α-PMA-containing medium to the designated wells.

-

-

Incubation: Incubate the treated cells for a predetermined period. The optimal incubation time to observe apoptosis can vary from a few hours to 48 hours, depending on the cell line and the specific apoptotic endpoint being measured. A time-course experiment is recommended for initial studies.

Experimental Workflow for Apoptosis Induction and Analysis

Caption: Workflow for apoptosis studies using PMA and 4α-PMA.

Protocol 3: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Principle:

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining the nucleus red.

Materials:

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) solution

-

1X Annexin-binding buffer

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest Cells: Following the treatment period, carefully collect both adherent and suspension cells. For adherent cells, use a gentle cell scraper or trypsinization.

-

Wash Cells: Wash the cells once with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and resuspending the pellet in PBS.

-

Resuspend in Binding Buffer: Centrifuge the cells again, discard the supernatant, and resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining:

-

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Protocol 4: Caspase-3/7 Activity Assay

Principle:

A key event in the execution phase of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7. These proteases cleave specific substrates, leading to the dismantling of the cell. Caspase activity assays typically utilize a synthetic substrate that is conjugated to a fluorophore or a chromophore. Upon cleavage by the active caspase, the reporter molecule is released, and the resulting signal can be quantified.

Materials:

-

Caspase-3/7 activity assay kit (containing a specific substrate, e.g., DEVD-based, and a lysis buffer)

-

White or black 96-well microplate (for fluorescence or luminescence assays)

-

Plate reader

Procedure:

-

Prepare Cell Lysates: Following treatment, lyse the cells according to the manufacturer's protocol provided with the caspase activity assay kit. This typically involves resuspending the cell pellet in a supplied lysis buffer.

-

Assay Reaction:

-

Add a defined amount of cell lysate to each well of the microplate.

-

Prepare the caspase substrate solution as per the kit's instructions and add it to each well.

-

-

Incubation: Incubate the plate at 37°C for the recommended time (usually 30-60 minutes), protected from light.

-